Glu-Met

Description

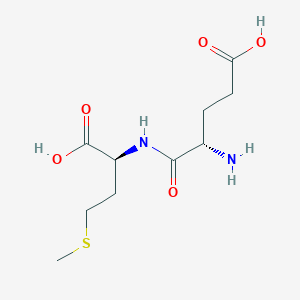

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5S/c1-18-5-4-7(10(16)17)12-9(15)6(11)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGAGTVDWKQYCX-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701312564 | |

| Record name | L-α-Glutamyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4423-22-7 | |

| Record name | L-α-Glutamyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Glutamyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701312564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Functions of the Glu-Met Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Glutamyl-L-methionine (Glu-Met) is an endogenous molecule with emerging biological significance. Composed of the amino acids glutamic acid and methionine, this dipeptide is implicated in a range of physiological processes, from cellular antioxidant defense to the modulation of key enzymatic pathways. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a focus on its antioxidant properties, its role as a potential biomarker for liver disease, and its inhibitory activity against dipeptidyl peptidase IV (DPP-IV). Detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Core Biological Functions of this compound

The biological activities of this compound are intrinsically linked to the properties of its constituent amino acids. Glutamate is a key excitatory neurotransmitter and a central molecule in cellular metabolism, while methionine, a sulfur-containing amino acid, plays a crucial role in protein synthesis and as a precursor for other sulfur-containing compounds with antioxidant properties. The unique linkage of these two amino acids in the dipeptide form confers specific biological functions.

Antioxidant Activity

Dipeptides containing methionine are recognized for their antioxidant properties. The sulfur atom in the methionine residue can be oxidized, thereby scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. While specific quantitative data for the antioxidant capacity of this compound is not extensively available in the literature, the general antioxidant activity of methionine-containing peptides is well-documented.

Biomarker for Liver Disease

Recent metabolomic studies have identified γ-glutamyl dipeptides, including γ-Glu-Met, as potential biomarkers for various forms of liver disease. Elevated levels of these dipeptides in the serum have been correlated with conditions such as drug-induced liver injury, chronic hepatitis B and C, cirrhosis, and hepatocellular carcinoma.[1][2] The biosynthesis of γ-glutamyl dipeptides is linked to the activity of γ-glutamylcysteine synthetase and is indicative of the cellular production of glutathione, a major antioxidant.[1][2]

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A significant biological function of γ-Glu-Met is its ability to act as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV).[3] DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, γ-Glu-Met can prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action is a key therapeutic target in the management of type 2 diabetes.

Quantitative Data

A critical aspect of understanding the biological function of this compound is the quantitative assessment of its activity. The following table summarizes the available quantitative data.

| Parameter | Value | Biological Context | Reference |

| DPP-IV Inhibition (IC50) | 2.11 mM | In vitro inhibition of human DPP-IV | [3] |

Note: Further research is required to determine the antioxidant capacity (e.g., IC50 values from DPPH, ABTS, or ORAC assays) and the physiological concentrations of this compound in various human tissues.

Experimental Protocols

To facilitate further investigation into the biological functions of this compound, this section provides detailed methodologies for key experiments.

Synthesis of γ-Glu-Met Dipeptide

The synthesis of γ-Glu-Met can be achieved through enzymatic or chemical methods.

Enzymatic Synthesis using Glutaminase: [3]

-

Reaction Mixture: Prepare a reaction mixture containing 200 mM L-glutamine (Gln) and 20 mM L-methionine (Met) in a suitable buffer (e.g., pH 9.0).

-

Enzyme Addition: Add a commercial glutaminase from Bacillus amyloliquefaciens to a final concentration of 0.1 U/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 3 hours.

-

Purification: The synthesized γ-Glu-Met can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

A common chemical synthesis approach involves the condensation of a protected glutamate derivative with a methionine ester, followed by deprotection.

-

Protection: Protect the α-amino and α-carboxyl groups of L-glutamic acid and the carboxyl group of L-methionine.

-

Activation and Coupling: Activate the γ-carboxyl group of the protected glutamic acid and react it with the protected methionine ester to form the peptide bond.

-

Deprotection: Remove all protecting groups to yield the final γ-Glu-Met dipeptide.

-

Purification: Purify the product using techniques like recrystallization or chromatography.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals in cultured cells.[1][6][7][8]

-

Cell Culture: Seed human liver hepatocellular carcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

-

Probe Loading: Wash the cells with a suitable buffer and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution to load the probe into the cells.

-

Treatment: Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin).

-

Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is determined by comparing the AUC of the sample to that of the control.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay determines the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.[3][9][10]

-

Reagents: Prepare solutions of human recombinant DPP-IV, the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), and the test compound (γ-Glu-Met) in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).

-

Reaction Setup: In a 96-well plate, add the assay buffer, DPP-IV enzyme, and different concentrations of γ-Glu-Met. Include a positive control (a known DPP-IV inhibitor like sitagliptin) and a negative control (without inhibitor).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over time.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves. Determine the IC50 value of γ-Glu-Met by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through its interaction with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Conclusion

The this compound dipeptide exhibits a range of biological functions with significant therapeutic potential. Its role as a biomarker for liver disease, coupled with its antioxidant and DPP-IV inhibitory activities, positions it as a molecule of interest for further investigation in the fields of metabolic disease, hepatology, and antioxidant research. The experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising dipeptide. Further studies are warranted to fully elucidate its quantitative antioxidant capacity and its physiological concentrations in human tissues.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of γ-glutamyl dipeptides of sulphur-containing amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. content.abcam.com [content.abcam.com]

- 10. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of γ-Glutamylmethionine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Glutamylmethionine, a dipeptide composed of L-glutamic acid and L-methionine, is a naturally occurring compound found in various organisms, including Saccharomyces cerevisiae and humans.[1] While its precise biological functions are still under investigation, its structural similarity to the ubiquitous antioxidant glutathione suggests potential roles in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of the γ-glutamylmethionine biosynthesis pathway. Due to the limited direct research on a dedicated synthetic pathway, this document extrapolates from well-characterized related pathways, primarily glutathione (GSH) biosynthesis and the activity of γ-glutamyl transpeptidase (GGT). This guide will delve into the probable enzymatic reactions, present available data in a structured format, and provide detailed experimental protocols for studying its formation.

Introduction

γ-Glutamylmethionine is a dipeptide formed through a peptide bond between the γ-carboxyl group of glutamic acid and the α-amino group of methionine.[1] Its presence in biological systems points towards specific enzymatic machinery for its synthesis. However, a distinct and well-elucidated "glutamylmethionine biosynthesis pathway" is not prominently documented in current scientific literature. Therefore, this guide will explore two primary hypothetical pathways for its formation:

-

De novo synthesis: Analogous to the initial step of glutathione biosynthesis, this pathway would involve the direct ATP-dependent ligation of L-glutamate and L-methionine.

-

Transpeptidation: This pathway involves the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to L-methionine, catalyzed by γ-glutamyl transpeptidase (GGT).

Understanding the biosynthesis of γ-glutamylmethionine is crucial for elucidating its physiological roles and exploring its potential as a biomarker or therapeutic target.

Proposed Biosynthesis Pathways

Based on current knowledge of related metabolic pathways, two primary routes for γ-glutamylmethionine biosynthesis are proposed.

De Novo Synthesis via a Putative γ-Glutamylmethionine Synthetase

This proposed pathway is analogous to the first step of glutathione synthesis, which is catalyzed by glutamate-cysteine ligase (GCL).[2][3] GCL catalyzes the formation of a γ-glutamyl bond between glutamate and cysteine in an ATP-dependent manner.[2][4] It is plausible that a similar enzyme, or GCL itself exhibiting broader substrate specificity, could catalyze the formation of γ-glutamylmethionine.

The proposed reaction is as follows:

L-Glutamate + L-Methionine + ATP → γ-L-Glutamyl-L-methionine + ADP + Pi

Currently, a dedicated "γ-glutamylmethionine synthetase" has not been identified. Research is needed to isolate and characterize the enzyme responsible for this reaction.

Synthesis via γ-Glutamyl Transpeptidase (GGT)

γ-Glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a key role in the γ-glutamyl cycle.[5][6] It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to amino acids and peptides.[5][7] Therefore, GGT could potentially synthesize γ-glutamylmethionine using glutathione as the γ-glutamyl donor.

The proposed reaction is:

Glutathione (γ-Glu-Cys-Gly) + L-Methionine → γ-L-Glutamyl-L-methionine + Cysteinylglycine

This pathway would link the metabolism of glutathione directly to the formation of γ-glutamylmethionine.

Quantitative Data

Due to the nascent stage of research into γ-glutamylmethionine biosynthesis, specific quantitative data for the enzymes directly involved are not available. However, data from the well-studied analogous enzymes, glutamate-cysteine ligase (GCL) and glutamine synthetase, can provide a valuable reference point for experimental design.

Table 1: Kinetic Parameters of Related Enzymes

| Enzyme | Organism | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Homocysteine Synthetase | Saccharomyces cerevisiae | O-acetyl-L-homoserine | 7 x 10-3 M | - | - | - | [8] |

| Glutamine Synthetase | Rat Muscle | Glutamate, NH4+ | - | - | - | 37 | [9] |

| Glutamate-Cysteine Ligase | Rat Primary Astrocytes | - | - | 9.7 ± 1.7 nmol/min/mg protein | - | - | [10] |

Note: The provided data is for related enzymes and should be used as a guide for investigating the putative γ-glutamylmethionine synthetase.

Experimental Protocols

The following protocols are adapted from established methods for studying related enzymes and can be modified to investigate the biosynthesis of γ-glutamylmethionine.

Assay for Putative γ-Glutamylmethionine Synthetase Activity

This protocol is based on the measurement of γ-glutamyl hydroxamate formation, a method commonly used for glutamine synthetase.[9][11]

Principle: In the presence of hydroxylamine, a putative γ-glutamylmethionine synthetase would catalyze the formation of γ-glutamyl hydroxamate from glutamate and methionine. The hydroxamate can then be detected colorimetrically after forming a complex with ferric chloride.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

L-Glutamate (100 mM)

-

L-Methionine (100 mM)

-

ATP (20 mM)

-

MgCl2 (100 mM)

-

Hydroxylamine-HCl (1 M, freshly prepared and neutralized to pH 7.4)

-

Cell or tissue homogenate (enzyme source)

-

Trichloroacetic acid (TCA, 10% w/v)

-

Ferric chloride reagent (10% FeCl3 in 0.1 M HCl)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-glutamate, L-methionine, ATP, and MgCl2.

-

Add the enzyme source (cell or tissue homogenate) to the reaction mixture.

-

Initiate the reaction by adding hydroxylamine.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[9]

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add an equal volume of ferric chloride reagent.

-

Measure the absorbance at 540 nm.

-

A standard curve using authentic γ-glutamyl hydroxamate should be prepared to quantify the product.

HPLC-Based Assay for γ-Glutamylmethionine Detection

This method allows for the direct detection and quantification of γ-glutamylmethionine, providing a more specific assay. The protocol is adapted from methods used for the analysis of γ-glutamylcysteine.[10]

Principle: The product of the enzymatic reaction, γ-glutamylmethionine, is separated from the substrates by high-performance liquid chromatography (HPLC) and detected, for instance, by electrochemical detection or mass spectrometry.

Materials:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-Glutamate

-

L-Methionine

-

ATP

-

MgCl2

-

Enzyme source

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a suitable column (e.g., C18)

-

Detector (e.g., electrochemical detector or mass spectrometer)

-

γ-Glutamylmethionine standard

Procedure:

-

Set up the enzymatic reaction as described in Protocol 4.1 (omitting hydroxylamine).

-

Incubate at the desired temperature for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge to remove precipitated proteins.

-

Filter the supernatant.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Separate the components using an appropriate mobile phase gradient.

-

Detect and quantify γ-glutamylmethionine by comparing the peak retention time and area to a standard.

Visualizations

Proposed De Novo Biosynthesis Pathway

Caption: Proposed de novo synthesis of γ-glutamylmethionine.

Proposed Transpeptidation Pathway

References

- 1. gamma-Glutamylmethionine | C10H18N2O5S | CID 7009567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]

- 5. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase. | Semantic Scholar [semanticscholar.org]

- 8. Genetic and Regulatory Aspects of Methionine Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of glutamine synthetase activity in rat muscle by a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dipeptide γ-L-Glutamyl-L-methionine: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological importance of the dipeptide γ-L-Glutamyl-L-methionine. It details the initial identification of related γ-glutamyl compounds, the chemical synthesis of γ-L-Glutamyl-L-methionine, and its natural occurrence. The guide further explores its metabolic pathways, particularly its interaction with γ-glutamyl transpeptidase, and its significant role as an allosteric modulator of the Calcium-Sensing Receptor (CaSR). Detailed experimental protocols for its synthesis and isolation, along with quantitative data on its presence in various natural sources, are presented. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its biochemical relevance.

Introduction

γ-L-Glutamyl-L-methionine is a naturally occurring dipeptide composed of L-glutamic acid and L-methionine linked via a γ-glutamyl bond. Unlike the more common α-peptide bonds, the linkage in γ-glutamyl peptides is formed between the γ-carboxyl group of the glutamic acid side chain and the amino group of the adjacent amino acid. This unique bond confers resistance to hydrolysis by most peptidases, contributing to its stability and bioavailability. This dipeptide is recognized as a human metabolite and is found in various dietary sources, playing a role in cellular metabolism and signaling.[1][2] Its history is intertwined with the broader discovery of γ-glutamyl peptides and the pivotal enzyme responsible for their metabolism, γ-glutamyl transpeptidase (GGT).

Discovery and History

A significant milestone in this field was the discovery of γ-glutamyl transpeptidase (GGT) in 1950, an enzyme that catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to acceptor amino acids or peptides. This discovery was crucial in understanding the synthesis and degradation of γ-glutamyl peptides.

In the mid-20th century, Virtanen and his colleagues made significant contributions to the identification of various γ-glutamyl peptides in plants. While they isolated numerous such compounds from different plant sources, the specific isolation of γ-L-Glutamyl-L-methionine from green gram seeds was a key finding in establishing its natural occurrence. Researchers identified γ-L-Glutamyl-L-methionine (AU-2) and its sulfoxide (AU-3) in this plant source.[3] The presence of these compounds in edible plants highlighted their potential dietary significance.

The chemical synthesis of γ-L-Glutamyl-L-methionine was later achieved, providing a means to produce the pure compound for research purposes and to confirm its structure. These synthetic methods have been refined over time to improve yield and efficiency.[4]

Physicochemical Properties

A summary of the key physicochemical properties of γ-L-Glutamyl-L-methionine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₅S | [1] |

| Molecular Weight | 278.33 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-oxopentanoic acid | [1] |

| CAS Number | 17663-87-5 | [1] |

| Physical Description | Solid | [2] |

| Melting Point | 228 - 231 °C | [2] |

Natural Occurrence and Quantitative Data

γ-L-Glutamyl-L-methionine is found in a variety of plant-based foods, particularly in the Allium genus. Its concentration can vary depending on the species, cultivar, and growing conditions.

| Food Source | Scientific Name | Concentration | Reference |

| Green Gram Seed | Vigna radiata | Present (qualitative) | [3] |

| Garlic | Allium sativum | Present (qualitative) | [5] |

| Onion | Allium cepa | Present (qualitative) | [2] |

Note: Quantitative data for γ-L-Glutamyl-L-methionine across a wide range of foods is not extensively documented in readily available literature. The presence is confirmed, but concentrations can be variable.

Biosynthesis and Metabolism

The metabolism of γ-L-Glutamyl-L-methionine is primarily governed by the enzymes of the γ-glutamyl cycle.

5.1. Biosynthesis

The synthesis of γ-L-Glutamyl-L-methionine can occur through the action of γ-glutamyl transpeptidase (GGT). GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl group from a donor, such as glutathione (GSH), to an acceptor amino acid. In this case, L-methionine acts as the acceptor, resulting in the formation of γ-L-Glutamyl-L-methionine.[6]

The overall reaction is: Glutathione (γ-Glu-Cys-Gly) + L-Methionine ⇌ γ-L-Glutamyl-L-methionine + Cysteinylglycine

5.2. Degradation

The breakdown of γ-L-Glutamyl-L-methionine is also catalyzed by GGT, which can exhibit hydrolase activity in the presence of water, cleaving the dipeptide into L-glutamate and L-methionine. Additionally, γ-glutamylcyclotransferase can convert the γ-glutamyl moiety into 5-oxoproline.[7]

The Gamma-Glutamyl Cycle

The biosynthesis and degradation of γ-L-Glutamyl-L-methionine are integral parts of the γ-glutamyl cycle, a key pathway for glutathione homeostasis and amino acid transport.

Caption: The γ-Glutamyl Cycle involving Glutamylmethionine.

Biological Function: Allosteric Modulation of the Calcium-Sensing Receptor

A primary and well-documented biological function of γ-L-Glutamyl-L-methionine and other γ-glutamyl peptides is their role as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR).[8] The CaSR is a G-protein coupled receptor that plays a crucial role in systemic calcium homeostasis.

By binding to an allosteric site on the CaSR, γ-L-Glutamyl-L-methionine potentiates the receptor's sensitivity to extracellular calcium ions (Ca²⁺). This enhanced activation triggers downstream signaling cascades that can influence various physiological processes, including the regulation of parathyroid hormone (PTH) secretion and cellular proliferation.[9]

CaSR Signaling Pathway

The activation of the CaSR by Ca²⁺ and its allosteric modulation by γ-L-Glutamyl-L-methionine leads to the activation of multiple G-protein pathways, primarily Gαq/11 and Gαi/o.

References

- 1. gamma-Glutamylmethionine | C10H18N2O5S | CID 7009567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for gamma-Glutamylmethionine (HMDB0034367) [hmdb.ca]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure | MDPI [mdpi.com]

- 5. ISOLATION OF GAMMA-1-GLUTAMYL-S-ALLYLMERCAPTO-L-CYSTEINE AND S-ALLYLMERCAPTO-L-CYSTEINE FROM GARLIC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gamma-Glutamyl amino acids. Transport and conversion to 5-oxoproline in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Natural Occurrence of γ-Glutamylmethionine: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis, distribution, and physiological significance of the dipeptide γ-Glutamylmethionine in various organisms, providing valuable insights for researchers, scientists, and drug development professionals.

Introduction

γ-Glutamylmethionine is a naturally occurring dipeptide composed of glutamic acid and methionine, where the glutamic acid is linked via its gamma-carboxyl group to the amino group of methionine. This unconventional peptide bond confers unique biochemical properties and resistance to standard peptidases. Found in a diverse range of organisms, from microorganisms to plants and animals, γ-Glutamylmethionine is increasingly recognized for its roles in cellular metabolism, taste modulation, and as a potential biomarker. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of γ-Glutamylmethionine, its biosynthesis, analytical methodologies for its detection, and its implications in health and disease.

Natural Occurrence and Distribution

γ-Glutamylmethionine has been identified in various biological sources, highlighting its widespread, albeit often low-level, presence.

In Plants:

γ-Glutamylmethionine is found in several plant species, particularly within the Allium genus and legumes. It is recognized as a "kokumi" substance, a taste modulator that enhances the perception of saltiness, sweetness, and umami in foods.[1][2]

-

Onion (Allium cepa) and Garlic (Allium sativum): These species are known to contain a variety of γ-glutamyl peptides, including γ-Glutamylmethionine.[3] The enzymatic machinery for its synthesis is active in dormant bulbs.[4][5]

-

Legumes: γ-Glutamylmethionine has been isolated from the seeds of kidney beans (Phaseolus vulgaris), mung beans (Vigna radiata), and black gram (Vigna mungo).[3] While specific quantitative data for γ-Glutamylmethionine is limited, studies on related compounds like γ-glutamyl-S-methylcysteine in common beans suggest that these dipeptides can accumulate to significant levels, with concentrations in the range of nanomoles per milligram of seed weight.[6][7]

In Microorganisms:

-

Saccharomyces cerevisiae: This yeast species is a known producer of γ-Glutamylmethionine.[8] Its presence is linked to the active glutathione metabolism in yeast cells.

In Animals and Humans:

γ-Glutamylmethionine is a human metabolite and has been detected in various tissues.[8] Its presence is often associated with the activity of γ-glutamyl transpeptidase (GGT) in tissues like the kidney, liver, and pancreas.[9] Studies using radiolabeled analogs have shown that the kidney exhibits a strong and preferential uptake of γ-glutamyl amino acids.[9] Furthermore, γ-glutamyl dipeptides have emerged as potential biomarkers for different forms of liver disease.[10]

Biosynthesis of γ-Glutamylmethionine

The synthesis of γ-Glutamylmethionine is intricately linked to the metabolism of glutathione (GSH), a crucial intracellular antioxidant. Two primary enzymatic pathways are responsible for its formation:

-

Transpeptidation by γ-Glutamyltransferase (GGT): GGT, a membrane-bound enzyme, catalyzes the transfer of the γ-glutamyl moiety from a donor, most commonly GSH, to an acceptor amino acid or peptide.[3] When methionine acts as the acceptor, γ-Glutamylmethionine is formed. This process is particularly active in tissues with high GGT expression, such as the renal tubules and biliary epithelium.

-

Byproduct of Glutathione Synthesis by Glutamate-Cysteine Ligase (GCL): GCL is the rate-limiting enzyme in the de novo synthesis of glutathione. It typically catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. However, due to its substrate promiscuity, GCL can also utilize other amino acids, including methionine, as substrates, leading to the formation of γ-Glutamylmethionine.[11]

The following diagram illustrates the two main biosynthetic pathways for γ-Glutamylmethionine.

Quantitative Data

While the presence of γ-Glutamylmethionine is well-documented, specific quantitative data remains sparse in the literature. The table below summarizes the available information on the concentration of related γ-glutamyl peptides, which can provide an estimate of the potential levels of γ-Glutamylmethionine in these organisms.

| Organism/Tissue | Compound | Concentration | Reference |

| Phaseolus vulgaris (Common Bean) Seed | γ-Glutamyl-S-methylcysteine | 14 - 35 nmol/mg seed weight | [6] |

| HeLa Cells | γ-Glutamylisoleucine | 1.92 ± 0.06 pmol/mg protein | [12] |

| HeLa Cells | γ-Glutamylthreonine | 10.8 ± 0.4 pmol/mg protein | [12] |

| HeLa Cells | γ-Glutamylvaline | 1.96 ± 0.04 pmol/mg protein | [12] |

| Fermented Shrimp Paste | γ-Glutamyl-valyl-glycine | 0.9 - 5.2 µg/g | [12] |

Experimental Protocols

The analysis of γ-Glutamylmethionine typically involves extraction from a biological matrix followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction of γ-Glutamylmethionine from Plant Tissue

-

Homogenization: Freeze the plant tissue (e.g., seeds, bulbs) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Prepare an extraction solvent of 50% ethanol in water.[11]

-

Extraction: Add the extraction solvent to the powdered tissue at a ratio of 1:10 (w/v). Vortex thoroughly and sonicate for 15-30 minutes in an ice bath to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before LC-MS/MS analysis.

The following diagram outlines the general workflow for the extraction of γ-Glutamylmethionine from a biological sample for subsequent analysis.

LC-MS/MS Quantification of γ-Glutamylmethionine

A robust and sensitive method for the quantification of γ-glutamyl peptides can be achieved using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[13]

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the retention of polar compounds like γ-glutamyl peptides.

-

Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for γ-Glutamylmethionine.

-

Precursor Ion (m/z): [M+H]⁺ = 279.1

-

Product Ions (m/z): Characteristic fragment ions would be selected for quantification and confirmation (e.g., fragments corresponding to the loss of the glutamyl moiety or other specific cleavages).

-

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a certified reference standard of γ-Glutamylmethionine. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Signaling Pathways and Physiological Roles

The physiological roles of γ-Glutamylmethionine are an active area of research. Its close relationship with glutathione metabolism suggests its involvement in cellular redox homeostasis and detoxification processes.

The γ-Glutamyl Cycle:

γ-Glutamylmethionine is an intermediate in the γ-glutamyl cycle, a pathway for the breakdown and resynthesis of glutathione. This cycle is crucial for amino acid transport and maintaining intracellular cysteine levels.

Implications in Drug Development:

The enzymes involved in γ-Glutamylmethionine metabolism, particularly GGT, are of significant interest in drug development.

-

Drug Resistance: Overexpression of GGT in cancer cells can contribute to drug resistance by increasing the intracellular pool of cysteine, a precursor for glutathione synthesis. Elevated glutathione levels can then detoxify chemotherapeutic agents.[14]

-

Prodrug Strategies: The activity of GGT can be exploited for targeted drug delivery. Prodrugs can be designed with a γ-glutamyl moiety that is cleaved by GGT at the target site, releasing the active drug. This approach has been explored for delivering drugs to tissues with high GGT expression, such as the kidneys or certain tumors.[15][16]

-

Cancer Therapy: Targeting glutamine metabolism, which is interconnected with glutathione synthesis, is a promising strategy in cancer therapy.[14][17][18] By inhibiting enzymes like GCL or GGT, the antioxidant capacity of cancer cells can be compromised, making them more susceptible to conventional treatments.

Conclusion

γ-Glutamylmethionine is a naturally occurring dipeptide with a broad distribution across different biological kingdoms. Its biosynthesis is intrinsically linked to the central antioxidant, glutathione, and is mediated by the enzymes γ-glutamyltransferase and glutamate-cysteine ligase. While its precise physiological roles are still under investigation, its involvement in the γ-glutamyl cycle, taste modulation, and its potential as a disease biomarker are well-established. The development of sensitive analytical techniques, such as LC-MS/MS, has been pivotal in advancing our understanding of this molecule. For researchers in the fields of biochemistry, food science, and drug development, γ-Glutamylmethionine represents a molecule of growing interest with potential applications ranging from flavor enhancement to novel therapeutic strategies. Further research is warranted to fully elucidate its quantitative distribution and specific signaling functions in various organisms.

References

- 1. Glutathione as a taste modulator: molecular mechanisms of interaction with umami and sweet taste receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of γ‐glutamyltranspeptidases from dormant garlic and onion bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Common Bean (Phaseolus vulgaris L.) Accumulates Most S-Methylcysteine as Its γ-Glutamyl Dipeptide [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. gamma-Glutamylmethionine | C10H18N2O5S | CID 7009567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione: Lights and Shadows in Cancer Patients [mdpi.com]

- 11. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of Glutathione in Cancer: From Mechanisms to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. precisionwellbeing.co.nz [precisionwellbeing.co.nz]

Glutamylmethionine as a Potential Biomarker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamylmethionine (γ-glutamyl-L-methionine) is a dipeptide formed through the activity of the enzyme γ-glutamyltransferase (GGT). This enzyme plays a crucial role in the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport. Emerging research indicates that circulating levels of γ-glutamyl dipeptides, including glutamylmethionine, may serve as valuable biomarkers for various pathological states, particularly liver diseases. This technical guide provides an in-depth overview of the current understanding of glutamylmethionine as a potential biomarker, including its biochemical context, methodologies for its detection, and its role in cellular pathways.

Biochemical Context and Rationale for Biomarker Potential

Glutamylmethionine is formed when the γ-glutamyl moiety of glutathione is transferred to the amino acid methionine by γ-glutamyltransferase (GGT).[1] GGT is a membrane-bound enzyme, and its increased activity in serum is a well-established, albeit non-specific, marker of hepatobiliary dysfunction.[2] The formation of glutamylmethionine and other γ-glutamyl dipeptides is a direct consequence of GGT's enzymatic activity on its primary substrate, glutathione, and available amino acids.[3]

The rationale for glutamylmethionine's potential as a biomarker is rooted in the following principles:

-

Reflection of GGT Activity: Elevated levels of glutamylmethionine in circulation can be indicative of increased GGT activity, which is associated with a variety of diseases, including liver disease, metabolic syndrome, and cardiovascular disease.[4][5]

-

Indicator of Oxidative Stress: The γ-glutamyl cycle is intrinsically linked to glutathione metabolism.[1] Glutathione is a major intracellular antioxidant, and alterations in its metabolism, which could be reflected by changes in γ-glutamyl dipeptide levels, may signify a state of oxidative stress.

-

Amino Acid Transport and Metabolism: The γ-glutamyl cycle is proposed to be involved in the transport of amino acids across cell membranes.[6][7] Dysregulation of this process in disease states could lead to altered levels of glutamylmethionine. Recent studies suggest that the γ-glutamyl cycle acts as an amino acid supply system in colorectal cancer under chronic hypoxia.[8][9]

Data Presentation: Quantitative Insights

A seminal study by Soga et al. (2011) established that serum profiles of γ-glutamyl dipeptides can be used to discriminate between different forms of liver disease.[4][10][11] While the study did not provide specific concentration data for glutamylmethionine, it demonstrated the collective power of these dipeptides as biomarkers. The study analyzed serum samples from patients with nine different types of liver disease and healthy controls using mass spectrometry.[4][10]

The key quantitative findings from this study are summarized in the table below, which presents the Area Under the Receiver-Operating Characteristic Curve (AUC) values for discriminating between various liver diseases using a panel of γ-glutamyl dipeptides. A higher AUC value indicates better discriminatory power.

| Disease State | AUC (Training Set) | AUC (Validation Set) |

| Healthy Controls | 0.952 | 0.967 |

| Drug-Induced Liver Injury | 0.817 | 0.849 |

| Asymptomatic Hepatitis B | 0.754 | 0.763 |

| Chronic Hepatitis B | 0.820 | 0.762 |

| Hepatitis C (Normal ALT) | 0.972 | 0.895 |

| Chronic Hepatitis C | 0.917 | 0.707 |

| Cirrhosis Type C | 0.803 | 0.993 |

| Hepatocellular Carcinoma | 0.762 | 0.803 |

Data from Soga et al., Journal of Hepatology, 2011.[4][10][11]

These findings strongly suggest that the quantification of γ-glutamyl dipeptides, including glutamylmethionine, in serum has significant potential for the differential diagnosis of liver diseases.[4][10] Further research is warranted to establish specific concentration ranges of glutamylmethionine in various disease states.

Signaling and Metabolic Pathways

Glutamylmethionine is a key intermediate in the γ-glutamyl cycle. This cycle is not a signaling pathway in the traditional sense of initiating a cascade of intracellular phosphorylation events. Instead, it is a metabolic pathway with significant implications for cellular homeostasis, including amino acid transport and glutathione metabolism.

The γ-Glutamyl Cycle

The diagram below illustrates the central role of glutamylmethionine within the γ-glutamyl cycle.

Experimental Protocols

The accurate quantification of glutamylmethionine in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity. An Enzyme-Linked Immunosorbent Assay (ELISA) is a potential high-throughput alternative, though its development is contingent on the availability of specific antibodies.

Quantification of Glutamylmethionine by LC-MS/MS

This protocol is a representative method adapted from established procedures for the analysis of amino acids and γ-glutamyl dipeptides in human plasma.

5.1.1 Sample Preparation

-

Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., stable isotope-labeled glutamylmethionine).

-

Vortexing and Centrifugation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to facilitate protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.1.2 LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of this polar dipeptide.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from high organic to high aqueous mobile phase.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for glutamylmethionine and its internal standard.

5.1.3 Workflow Diagram

Hypothetical ELISA Protocol for Glutamylmethionine

The development of a robust ELISA for glutamylmethionine is contingent on the availability of a highly specific monoclonal antibody. As of the writing of this guide, such an antibody is not commercially available. The following protocol is therefore hypothetical and outlines the general steps that would be involved.

5.2.1 Reagents and Materials

-

96-well microtiter plates coated with a capture antibody specific for glutamylmethionine.

-

Purified glutamylmethionine standard for calibration curve.

-

Biotinylated detection antibody specific for glutamylmethionine.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

5.2.2 Assay Procedure

-

Standard and Sample Preparation: Prepare a serial dilution of the glutamylmethionine standard in the assay diluent. Dilute plasma samples as required.

-

Incubation with Capture Antibody: Add standards and samples to the antibody-coated wells and incubate for 2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Incubation with Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Incubation with Streptavidin-HRP: Add the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

5.2.3 Logical Relationship Diagram

Conclusion and Future Directions

Glutamylmethionine holds promise as a member of a panel of γ-glutamyl dipeptides for the diagnosis and stratification of various diseases, particularly those affecting the liver. Its measurement provides a window into the activity of GGT and the broader metabolic state of the γ-glutamyl cycle. While the foundational research is encouraging, further studies are required to validate glutamylmethionine as a standalone biomarker.

Future research should focus on:

-

Large-scale clinical validation studies: To establish reference ranges for glutamylmethionine in healthy and various diseased populations.

-

Development of specific analytical reagents: Including monoclonal antibodies for the development of high-throughput immunoassays.

-

Investigation of direct biological activity: To determine if glutamylmethionine has any signaling roles independent of its role as a metabolic intermediate.

The continued exploration of glutamylmethionine and other γ-glutamyl dipeptides is a promising avenue for the discovery of novel biomarkers that can aid in the early detection, diagnosis, and management of a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Gamma-glutamyl transpeptidase dynamics as a biomarker for advanced fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. Clinical Studies of Methionine-Restricted Diets for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The γ-glutamyl cycle serves as an amino acids supply system in colorectal cancer organoids under chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. Serum metabolomics reveals γ-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Motoyuki Otsuka - Serum metabolomics reveals gamma-glutamyl dipeptides as biomarkers for discrimination among different forms of liver disease - Papers - researchmap [researchmap.jp]

Cellular Uptake and Transport of Glutamyl-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms of the dipeptide Glutamyl-Methionine (Glu-Met). The transport of γ-glutamyl dipeptides is a complex process, primarily intertwined with the activity of the cell-surface enzyme γ-glutamyl transpeptidase (GGT) and potentially involving members of the solute carrier (SLC) 15 family of peptide transporters, PEPT1 and PEPT2. This document details the key proteins involved, summarizes the available (though limited) quantitative data, outlines detailed experimental protocols for studying this compound transport, and visualizes the associated signaling pathways and experimental workflows. Given the scarcity of direct kinetic data for this compound, information from structurally similar γ-glutamyl dipeptides is used as a proxy where noted, a limitation that underscores the need for further research in this area.

Introduction

Glutamyl-Methionine (this compound) is a dipeptide composed of glutamic acid and methionine. As a source of two crucial amino acids, its cellular uptake is of significant interest in fields ranging from fundamental cell biology to drug delivery and development. The transport of di- and tripeptides is a critical pathway for amino acid absorption and is mediated by specific transporter proteins. The transport of γ-glutamyl dipeptides, such as this compound, is thought to be closely associated with the γ-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport.[1][2]

The γ-Glutamyl Cycle and the Role of γ-Glutamyl Transpeptidase (GGT)

The primary mechanism governing the cellular interaction with extracellular γ-glutamyl dipeptides involves the enzyme γ-glutamyl transpeptidase (GGT; EC 2.3.2.2).[3][4] GGT is a membrane-bound enzyme with its active site facing the extracellular space.[2] It plays a crucial role in the catabolism of glutathione and other γ-glutamyl compounds.[5][6]

GGT can catalyze two main reactions involving this compound:

-

Hydrolysis: Cleavage of the γ-glutamyl bond to release free glutamate and methionine, which can then be taken up by their respective amino acid transporters.

-

Transpeptidation: Transfer of the γ-glutamyl moiety to an acceptor amino acid or peptide.[7]

This enzymatic activity suggests that the uptake of the constituent amino acids of this compound may occur after its extracellular breakdown. Studies on the transport of γ-glutamyl amino acids have shown that the process is inhibited by inhibitors of GGT, highlighting the enzyme's central role.[6][8] The overall process suggests a significant physiological link between glutathione metabolism and the transport of amino acids.[1]

Peptide Transporters: PEPT1 and PEPT2 (SLC15 Family)

The solute carrier family 15 (SLC15) includes the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), which are responsible for the transport of a wide variety of di- and tripeptides.[9][10]

-

PEPT1 is a low-affinity, high-capacity transporter primarily expressed in the apical membrane of intestinal epithelial cells, playing a major role in the absorption of dietary peptides.[11]

-

PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidney, brain, and lungs, where it is involved in peptide reabsorption and clearance.[12][13]

While these transporters are promiscuous in their substrate recognition, there is evidence to suggest that γ-glutamyl dipeptides may not be typical substrates. One study indicated that γ-glutamyl-amino acids are not transported by PEPT2.[14] However, a study on the transport of γ-glutamyl valine (γ-EV) across Caco-2 cell monolayers suggested that its transport is mediated by both PEPT1 and paracellular pathways.[15] This suggests that the transport of this compound could be complex and may not solely rely on a single transporter system. It is possible that after an initial interaction with GGT, the resulting molecule or the intact dipeptide is transported by PEPT1 or other unidentified transporters.

Quantitative Data on this compound Transport

Table 1: General Kinetic Parameters of Potentially Involved Transporters

| Transporter/Enzyme | Substrate(s) | Km/Ki | Vmax | Cell/Tissue System | Reference(s) |

| PEPT1 | Various di/tripeptides | Millimolar range | High capacity | Intestine, Caco-2 cells | [11] |

| PEPT2 | Various di/tripeptides | Micromolar range | Low capacity | Kidney, Brain | [12][13] |

| γ-Glutamyl Transpeptidase (GGT) | Glutamate γ-(4-nitroanilide) (donor) | 1.87 mM | Not specified | Hog kidney | [16] |

| γ-Glutamyl Transpeptidase (GGT) | Glycylglycine (acceptor) | 24.9 mM | Not specified | Hog kidney | [16] |

| PEPT1 Inhibition by γ-EV | γ-Glutamyl Valine (γ-EV) | Not specified | Papp: 1.56 x 10-6 cm/s | Caco-2 cells | [15] |

Note: The data for GGT represents its enzymatic activity, not transport kinetics. The Papp (apparent permeability coefficient) for γ-EV suggests a moderate rate of transport across a cell monolayer.

Signaling Pathways Regulating this compound Transport

The cellular uptake of this compound is likely regulated by signaling pathways that control the expression and activity of GGT and the PEPT transporters.

Regulation of γ-Glutamyl Transpeptidase (GGT)

GGT expression is known to be upregulated in response to oxidative stress. This induction is mediated by several signaling pathways, including:

-

MAPK Pathways: Ras, ERK, and p38 MAPK pathways are involved in the transcriptional regulation of the GGT gene.[5]

-

PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway also plays a role in GGT induction.[5]

-

Protein Kinase C (PKC) and Calcium (Ca2+): GGT activity can be modulated by Ca2+-calmodulin and PKC-dependent pathways. Studies in Sertoli cells suggest an inhibitory role of these pathways on basal GGT activity.[17]

Regulation of PEPT1 and PEPT2

The expression and function of PEPT1 and PEPT2 are subject to regulation by various factors, including hormones and intracellular signaling cascades.

-

Hormonal Regulation:

-

Insulin: Stimulates PEPT1-mediated dipeptide uptake in Caco-2 cells, likely by promoting the translocation of the transporter from an intracellular pool to the plasma membrane.[18]

-

Thyroid Hormone (T3): Inhibits PEPT1 activity in Caco-2 cells by decreasing the transcription and/or stability of PEPT1 mRNA.[19]

-

Growth Hormone (rhGH): Upregulates PEPT1 expression and transport activity in Caco-2 cells by stimulating gene transcription.[11][20]

-

-

Protein Kinase C (PKC): PKC activation has been shown to regulate the activity and cell surface expression of various transporters, including the serotonin transporter in HEK-293 cells, suggesting a potential regulatory role for PEPT transporters as well.[21][22]

-

Calcium Signaling: Intestinal dipeptide absorption can trigger calcium signaling through the calcium-sensing receptor (CaSR), leading to membrane hyperpolarization that may promote further peptide uptake.[23]

Experimental Protocols

Radiolabeled this compound Uptake Assay in Cultured Cells (e.g., Caco-2, HEK293)

This protocol is designed to measure the initial rate of this compound uptake into cultured cells.

Materials:

-

Cultured cells (e.g., Caco-2 grown on Transwell inserts to form a monolayer, or HEK293 cells grown in 24-well plates).

-

Radiolabeled [3H]-Glu-Met or [14C]-Glu-Met.

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

-

Wash Buffer (ice-cold HBSS).

-

Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail.

-

Scintillation counter.

-

Unlabeled this compound (for competition experiments).

-

Inhibitors of GGT (e.g., acivicin) or PEPT1 (e.g., Gly-Sar).

Procedure:

-

Cell Culture: Culture cells to confluency under standard conditions. For Caco-2 cells, allow for differentiation into a polarized monolayer (typically 21 days).

-

Preparation: On the day of the experiment, wash the cell monolayers twice with pre-warmed Uptake Buffer.

-

Pre-incubation: Pre-incubate the cells for 15-30 minutes at 37°C in Uptake Buffer. For inhibitor studies, add the inhibitors during this step.

-

Uptake Initiation: Initiate the uptake by replacing the pre-incubation buffer with Uptake Buffer containing a known concentration of radiolabeled this compound and, for kinetic studies, varying concentrations of unlabeled this compound.

-

Incubation: Incubate for a short period (e.g., 1, 5, 10, 15 minutes) at 37°C to measure the initial linear rate of uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Wash Buffer.

-

Cell Lysis: Lyse the cells by adding Cell Lysis Buffer and incubating for at least 30 minutes.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Assay: Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.

-

Data Analysis: Express the uptake as nmol of this compound per mg of protein per minute. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

LC-MS/MS Quantification of Intracellular this compound

This protocol allows for the specific and sensitive quantification of unlabeled this compound within cells.

Materials:

-

Cultured cells.

-

Uptake Buffer.

-

Wash Buffer (ice-cold PBS).

-

Extraction Solvent (e.g., 80% methanol).

-

Internal Standard (e.g., stable isotope-labeled this compound).

-

LC-MS/MS system.

-

Unlabeled this compound for standard curve.

Procedure:

-

Cell Culture and Uptake: Perform the cell culture and uptake experiment as described in section 6.1, but using unlabeled this compound.

-

Uptake Termination and Washing: Terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold PBS to remove extracellular this compound.

-

Metabolite Extraction: Add ice-cold Extraction Solvent containing the internal standard to the cells. Scrape the cells and collect the cell suspension.

-

Centrifugation: Centrifuge the cell extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and its internal standard.

-

Quantification: Generate a standard curve using known concentrations of this compound. Quantify the intracellular concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

-

Normalization: Normalize the data to the number of cells or total protein content.

Conclusion and Future Directions

The cellular uptake and transport of this compound are complex processes that are likely initiated by the extracellular enzymatic activity of GGT, followed by the transport of the resulting amino acids or the dipeptide itself, potentially via PEPT1. The regulation of this process involves intricate signaling networks that respond to hormonal cues and cellular stress.

A significant gap in the current knowledge is the lack of direct quantitative kinetic data for this compound transport. Future research should focus on:

-

Determining the Km and Vmax for this compound transport in various cell types.

-

Elucidating the precise roles of PEPT1 and PEPT2, and identifying any other transporters involved.

-

Further characterizing the signaling pathways that specifically regulate the transport of γ-glutamyl dipeptides.

A deeper understanding of these mechanisms will be invaluable for applications in nutrition, pharmacology, and the development of novel drug delivery strategies.

References

- 1. Evidence that the gamma-glutamyl cycle functions in vivo using intracellular glutathione: effects of amino acids and selective inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Glutamyl Cycle [flipper.diff.org]

- 3. scispace.com [scispace.com]

- 4. youtube.com [youtube.com]

- 5. Redox Regulation of γ-Glutamyl Transpeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transport of gamma-glutamyl amino acids: role of glutathione and gamma-glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gamma-Glutamyl amino acids. Transport and conversion to 5-oxoproline in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. "Transport of Dietary Anti-Inflammatory Peptide, γ-Glutamyl Valine (γ-" by Snigdha Guha, Sophie Alvarez et al. [digitalcommons.unl.edu]

- 16. Determination of the mechanism and kinetic constants for hog kidney gamma-glutamyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression | Journal of Neuroscience [jneurosci.org]

- 23. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Regulation of Glutamate and Methionine Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (Glu) and Methionine (Met) are two critical amino acids that play multifaceted roles in cellular physiology. Beyond their fundamental function as building blocks for protein synthesis, they are central nodes in a complex metabolic network that governs cellular growth, proliferation, and response to environmental cues. Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system and a key player in nitrogen metabolism.[1][2] Methionine, an essential amino acid, is the precursor for the universal methyl donor S-adenosylmethionine (SAM), which is vital for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and signal transduction.[3][4]

Maintaining the homeostasis of Glu and Met levels is paramount for normal cellular function. Dysregulation of their metabolism is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[5][6] The cellular concentrations of these amino acids are tightly controlled by a sophisticated network of enzymes whose activities are modulated through various regulatory mechanisms. Understanding the intricacies of this enzymatic regulation is crucial for identifying novel therapeutic targets and developing effective strategies for disease intervention.

This technical guide provides a comprehensive overview of the core enzymatic machinery and regulatory pathways that govern glutamate and methionine levels. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the key enzymes, their kinetic properties, regulatory mechanisms, and the signaling pathways that influence their activity. The guide also includes detailed experimental protocols for the quantitative analysis of these amino acids and the measurement of key enzyme activities, facilitating the practical application of this knowledge in a laboratory setting.

Enzymatic Regulation of Glutamate (Glu) Levels

The cellular pool of glutamate is dynamically regulated by the coordinated action of several key enzymes that control its synthesis, degradation, and interconversion with other metabolites.

Key Enzymes in Glutamate Metabolism

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia.[5][7] This reaction provides a critical link between amino acid and carbohydrate metabolism, as α-ketoglutarate is an intermediate of the tricarboxylic acid (TCA) cycle.

Glutamine synthetase (GS) is a cytosolic enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia.[8] This reaction is a primary pathway for ammonia detoxification and plays a crucial role in nitrogen metabolism.

Aminotransferases, also known as transaminases, catalyze the transfer of an amino group from an amino acid to an α-keto acid. Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are two prominent examples that reversibly convert glutamate and a respective α-keto acid into α-ketoglutarate and a new amino acid.

Glutaminase (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia.[1] This enzyme is particularly important in rapidly dividing cells, where glutamate can be used to replenish the TCA cycle.

Quantitative Analysis of Enzyme Kinetics

The kinetic properties of these enzymes, including their affinity for substrates (Km) and maximum reaction velocity (Vmax), are crucial determinants of glutamate flux.

| Enzyme | Substrate(s) | Km Value | Activators | Inhibitors |

| Glutamate Dehydrogenase (GDH) | Glutamate, NAD(P)+ | ~0.5-10 mM | ADP, Leucine | ATP, GTP, Palmitoyl-CoA, SIRT4 |

| Glutamine Synthetase (GS) | Glutamate, ATP, NH3 | ~2-4 mM (Glu) | Alanine, Glycine, Serine, Histidine, CTP, AMP | |

| Glutaminase (GLS) | Glutamine | ~2-5 mM | Phosphate, various mitochondrial activators | BPTES (allosteric inhibitor), Compound 968 |

Note: Km values can vary depending on the specific isoform, species, and experimental conditions.

Regulatory Mechanisms

The activities of glutamate-metabolizing enzymes are finely tuned by a combination of allosteric regulation, transcriptional control, and post-translational modifications.

Allosteric effectors, which are molecules that bind to an enzyme at a site other than the active site, can either activate or inhibit enzyme activity. For instance, GDH is allosterically activated by ADP, signaling a low energy state, and inhibited by ATP and GTP, indicating high energy levels.[5]

The expression of genes encoding these enzymes is tightly controlled by various transcription factors in response to cellular needs and environmental signals. For example, the transcription factor c-Myc can upregulate the expression of both GLS and the glutamine transporter SLC1A5.[1] The transcription of glutamate transporters, which are crucial for maintaining glutamate homeostasis, is also regulated by a variety of signaling pathways and transcription factors.[9][10]

Post-translational modifications, such as phosphorylation and acetylation, can rapidly modulate the activity of these enzymes.

Signaling Pathways Influencing Glutamate Levels

Cellular signaling pathways play a pivotal role in coordinating glutamate metabolism with other cellular processes.

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. mTORC1 stimulates glutamine metabolism by promoting the activity of GDH.[5][11] This is achieved through the transcriptional repression of SIRT4, a mitochondrial sirtuin that inhibits GDH activity.[5]

Caption: mTORC1 signaling pathway regulating glutamate metabolism.

Enzymatic Regulation of Methionine (Met) Levels

The metabolism of methionine is centered around the methionine cycle and the transsulfuration pathway, which are regulated by a distinct set of enzymes.

Key Enzymes in Methionine Metabolism

Methionine adenosyltransferase (MAT) catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).[3][12] MAT exists in different isoforms with distinct kinetic and regulatory properties.[12]

Methionine synthase (MS) remethylates homocysteine to regenerate methionine, a key step in the methionine cycle.[4] This reaction requires vitamin B12 as a cofactor.

Cystathionine β-synthase (CBS) is the first and rate-limiting enzyme of the transsulfuration pathway, which converts homocysteine to cystathionine.[13][14] This pathway ultimately leads to the synthesis of cysteine.

S-adenosylhomocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. SAH is a potent inhibitor of most SAM-dependent methyltransferases.

Quantitative Analysis of Enzyme Kinetics

| Enzyme | Substrate(s) | Km Value | Activators | Inhibitors |

| Methionine Adenosyltransferase (MAT) | Methionine, ATP | ~10-100 µM (Met) | SAM (product inhibition) | |

| Methionine Synthase (MS) | Homocysteine, 5-MTHF | ~1-5 µM (Hcy) | Oxidative stress | |

| Cystathionine β-Synthase (CBS) | Homocysteine, Serine | ~0.5-2.5 mM (Hcy) | SAM | CO, NO |

| S-Adenosylhomocysteine Hydrolase (SAHH) | S-Adenosylhomocysteine | ~1-4 µM | Adenosine analogues |

Note: Km values can vary depending on the specific isoform, species, and experimental conditions.

Regulatory Mechanisms

S-adenosylmethionine (SAM) is a key allosteric regulator in methionine metabolism. It activates CBS, thereby directing homocysteine towards the transsulfuration pathway when methionine levels are high.[15]

The expression of genes involved in methionine metabolism is regulated by transcription factors that sense the levels of methionine and its metabolites. In some bacteria, this is mediated by T-box and S-box riboswitches.[16] In streptococci, protein transcription factors of the LysR family, such as MtaR/MetR and CmbR, play a crucial role.[17]

Signaling Pathways Influencing Methionine Levels

Signaling pathways can influence methionine metabolism by modulating the expression and activity of key enzymes. The mTOR pathway, for instance, is sensitive to amino acid availability, including methionine, and can in turn regulate processes that utilize methionine and SAM.[18]

Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.

Interplay between Glutamate and Methionine Metabolism

Glutamate and methionine metabolism are interconnected. For example, the synthesis of glutathione, a major cellular antioxidant, requires both glutamate and cysteine (derived from methionine).

Experimental Protocols